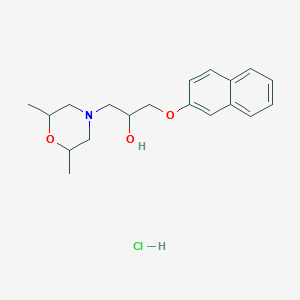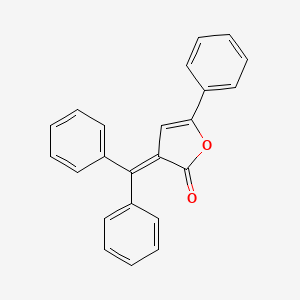![molecular formula C22H20N2O3 B5110111 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole CAS No. 432523-28-9](/img/structure/B5110111.png)
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole
Overview
Description
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole, also known as MNPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPC is a carbazole derivative that exhibits promising properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mechanism of Action
The mechanism of action of 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway. 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has also been shown to inhibit the expression of various inflammatory cytokines, such as TNF-α and IL-6. Additionally, 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of various enzymes involved in inflammation. 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has been shown to exhibit anti-oxidant properties, making it a potential candidate for the development of new anti-oxidant agents.
Advantages and Limitations for Lab Experiments
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the use of 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole in lab experiments, and appropriate safety measures should be taken when handling this compound.
Future Directions
There are several future directions for research on 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole, including the development of new synthetic methods for its production, the investigation of its potential as an anti-cancer agent, and the exploration of its potential applications in materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole and its potential side effects at high concentrations. Overall, 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesis Methods
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with epichlorohydrin to form 3-(4-methyl-2-nitrophenoxy)propyl chloride. This intermediate is then reacted with carbazole in the presence of a base to yield 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole. The synthesis method of 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole is relatively straightforward and can be optimized for large-scale production.
Scientific Research Applications
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has been shown to exhibit anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various diseases. 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has also been studied for its potential use in materials science, where it can be used as a building block for the synthesis of novel materials. In environmental science, 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has been shown to exhibit anti-oxidant properties, making it a potential candidate for the development of new anti-oxidant agents.
properties
IUPAC Name |
9-[3-(4-methyl-2-nitrophenoxy)propyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16-11-12-22(21(15-16)24(25)26)27-14-6-13-23-19-9-4-2-7-17(19)18-8-3-5-10-20(18)23/h2-5,7-12,15H,6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTXRHDDWFNYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230460 | |
| Record name | 9-[3-(4-Methyl-2-nitrophenoxy)propyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(4-Methyl-2-nitrophenoxy)propyl]-9H-carbazole | |
CAS RN |
432523-28-9 | |
| Record name | 9-[3-(4-Methyl-2-nitrophenoxy)propyl]-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432523-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[3-(4-Methyl-2-nitrophenoxy)propyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5110035.png)
![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)



![2-chloro-5-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5110093.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)